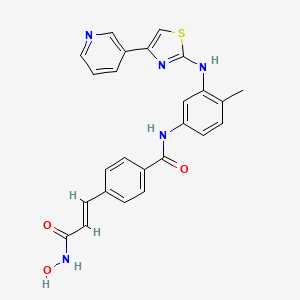
(E)-4-(3-(hydroxyamino)-3-oxoprop-1-enyl)-N-(4-methyl-3-(4-(pyridin-3-yl)thiazol-2-ylamino)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25656651-Compound-19a is a small molecular drug known for its multi-tyrosine kinase inhibition properties. It targets several kinases including c-Met, macrophage stimulating 1 receptor, c-Kit, AXL, and insulin-like growth factor 1 receptor. This compound has shown effectiveness against both drug-sensitive and drug-resistant cancer cell lines .
Preparation Methods
The synthesis of PMID25656651-Compound-19a involves several steps. The compound is typically synthesized through a series of reactions starting from readily available starting materials. The synthetic route includes the formation of key intermediates, followed by their subsequent transformation into the final product. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
PMID25656651-Compound-19a undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may result in the formation of reduced products .
Scientific Research Applications
PMID25656651-Compound-19a has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study kinase inhibition and signal transduction pathways. In biology, it is used to investigate the role of specific kinases in cellular processes such as proliferation, differentiation, and apoptosis. In medicine, it has potential therapeutic applications in the treatment of various cancers, particularly those that are resistant to conventional therapies. In industry, it may be used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of PMID25656651-Compound-19a involves the inhibition of multiple tyrosine kinases. By targeting these kinases, the compound disrupts key signaling pathways that are essential for cancer cell survival and proliferation. Specifically, it inhibits the interaction of the interleukin 4 and interleukin 13 receptors with the SH2 domain of signal transducer and activator of transcription 6, thereby preventing the downstream transcriptional sequelae of signal transducer and activator of transcription 6 activation .
Comparison with Similar Compounds
PMID25656651-Compound-19a is unique in its ability to inhibit multiple tyrosine kinases simultaneously. This distinguishes it from other similar compounds that may target only a single kinase. Similar compounds include other multi-tyrosine kinase inhibitors such as PMID25656651-Compound-36a and PMID25656651-Compound-37a. These compounds share some structural similarities with PMID25656651-Compound-19a but may differ in their specific kinase targets and overall potency .
Properties
Molecular Formula |
C25H21N5O3S |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]-N-[4-methyl-3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C25H21N5O3S/c1-16-4-10-20(27-24(32)18-8-5-17(6-9-18)7-11-23(31)30-33)13-21(16)28-25-29-22(15-34-25)19-3-2-12-26-14-19/h2-15,33H,1H3,(H,27,32)(H,28,29)(H,30,31)/b11-7+ |
InChI Key |
OINCRSHJNMRVSX-YRNVUSSQSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)/C=C/C(=O)NO)NC3=NC(=CS3)C4=CN=CC=C4 |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C=CC(=O)NO)NC3=NC(=CS3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















